molecular formula C11H8N2O4 B1439442 2-Benzamido-1,3-oxazole-4-carboxylic acid CAS No. 1204297-20-0

2-Benzamido-1,3-oxazole-4-carboxylic acid

Cat. No.: B1439442
CAS No.: 1204297-20-0
M. Wt: 232.19 g/mol
InChI Key: FLIUMGQTZWOQON-UHFFFAOYSA-N
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Description

2-Benzamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Characteristics

Chemical Formula: C10_{10}H8_{8}N2_{2}O3_{3}
Molecular Weight: 208.18 g/mol
CAS Number: 1204297-20-0

Medicinal Chemistry

2-Benzamido-1,3-oxazole-4-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for more complex heterocyclic compounds that exhibit biological activity.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Research indicates that oxazole derivatives can exhibit significant antimicrobial properties against various bacterial and fungal strains. The benzamido group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
  • Anticancer Properties: Studies have shown that compounds containing the oxazole ring may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Research

The compound is under investigation for its interactions with various biomolecules. Its ability to modulate biological pathways makes it a candidate for exploring new therapeutic strategies.

Biological Activities:

  • Enzyme Inhibition: The oxazole moiety can interact with enzymes, potentially leading to the development of enzyme inhibitors that could be used in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation: The compound may serve as a modulator for specific receptors involved in cellular signaling pathways, offering insights into new drug discovery avenues.

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in the production of agrochemicals and specialty chemicals.

Key Uses:

  • Agrochemical Development: The compound can be utilized in formulating new pesticides or herbicides due to its biological activity against plant pathogens .
  • Material Science: Research is ongoing into the use of this compound in developing novel materials with specific properties, such as polymers or catalysts that leverage its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Benzamido-1,3-oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Benzamido-1,3-oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzamido group enhances its potential as a pharmacophore in drug discovery .

Biological Activity

2-Benzamido-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide moiety attached to an oxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical formula is C10_{10}H8_{8}N2_2O3_3, and it possesses a molecular weight of approximately 208.18 g/mol. Its unique structure contributes to its lipophilicity and potential for enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family exhibit notable antimicrobial activities. A study evaluating various benzoxazole derivatives found that they possess significant antibacterial and antifungal properties, possibly due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Activities of Benzoxazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.2
Compound BAntifungal3.8
This compoundTBDTBDTBD

Note: Specific biological activity data for this compound is currently limited and requires further investigation.

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in cancer progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent investigation tested a series of benzoxazole derivatives against seven different cancer cell lines. The findings indicated that compounds BNZ-2, BNZ-4, BNZ-7, BNZ-9, and BNZ-10 displayed significant anticancer activity, particularly against the A431 cell line. The results are summarized below:

Table 2: Cytotoxicity of Benzoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
BNZ-2A4310.15
BNZ-4MCF-70.20
BNZ-7A5490.25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Altered Lipophilicity: Enhanced lipophilicity allows for better membrane permeability and interaction with intracellular targets.
  • Hydrogen Bonding: The presence of functional groups enables unique interactions with biological macromolecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Benzamido-1,3-oxazole-4-carboxylic acid?

The compound is synthesized via hydrolysis of ester precursors, such as ethyl or methyl esters of 2-phenyl-1,3-oxazole-4-carboxylic acid. Hydrolysis under acidic or basic conditions yields the carboxylic acid derivative, with reported yields ranging from 81% to 98% depending on the ester substrate and reaction optimization (e.g., temperature, catalyst) .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography is the gold standard, utilizing software like SHELX for refinement. SHELX enables precise determination of bond lengths, angles, and electron density maps, critical for resolving stereochemical ambiguities and validating synthetic products .

Q. What analytical techniques are used to confirm purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. Mass spectrometry (MS) further confirms molecular weight. For example, 98% purity has been achieved for structurally related oxazole derivatives, as validated by these methods .

Q. What safety protocols are recommended during synthesis and handling?

Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods. Follow guidelines for waste disposal, particularly for reactive intermediates. Safety protocols for similar heterocyclic compounds emphasize avoiding skin contact and ensuring proper ventilation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Systematic evaluation of reaction parameters (e.g., solvent polarity, temperature, and catalysts) is critical. For example, tert-butoxycarbonyl (Boc)-protected intermediates can enhance selectivity in analogous oxazole syntheses, reducing side reactions . Kinetic studies under varying conditions may identify rate-limiting steps.

Q. What methodologies are used to evaluate its biological activity?

In vitro bioassays, such as vasoactivity studies on isolated aortic segments, are employed. For structurally related oxazole derivatives, vasoactive effects were observed at 50–100 μmol/L, while constrictor activity occurred at lower concentrations (1–50 μmol/L). Dose-response curves and comparative assays with control compounds validate specificity .

Q. How can contradictions in reported biological data be resolved?

Reproducibility studies under standardized conditions (e.g., pH, solvent, and cell lines) are essential. For example, discrepancies in activity between 2-phenyl and 2-methyl oxazole derivatives highlight the role of substituent effects. Computational docking or quantitative structure-activity relationship (QSAR) models can rationalize these differences .

Q. What computational approaches predict target binding interactions?

Molecular docking using crystallographic data (refined via SHELX) enables modeling of ligand-receptor interactions. Density functional theory (DFT) calculations further elucidate electronic properties, such as pKa and H-bonding potential, which influence binding affinity .

Q. How does substituent variation impact pharmacological properties?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky substituents may reduce bioavailability. For example, trifluoromethyl analogs exhibit altered pKa and lipophilicity, affecting membrane permeability .

Q. What strategies mitigate degradation during storage?

Lyophilization or storage in inert atmospheres (e.g., argon) prevents oxidation. Stability studies under accelerated conditions (e.g., elevated temperature or humidity) identify degradation pathways, guiding formulation improvements for long-term use .

Q. Methodological Notes

  • Spectral Data : Reference databases like NIST Chemistry WebBook provide validated NMR and IR spectra for benchmarking .
  • Crystallography : SHELX remains widely used for small-molecule refinement, though complementary tools (e.g., Olex2) enhance visualization .
  • Biological Assays : Include positive/negative controls and replicate experiments to account for variability in pharmacological studies .

Properties

IUPAC Name

2-benzamido-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUMGQTZWOQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.